3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine
Overview
Description
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine is a synthetic compound with the molecular formula C18H20N2O5 and a molecular weight of 344.36 g/mol . This compound is characterized by the presence of benzyloxy groups attached to both the amino and carbonyl functionalities of the L-alanine backbone . It is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine typically involves the protection of the amino and carboxyl groups of L-alanine with benzyloxycarbonyl (Cbz) groups. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy protecting groups, yielding the free amino and carboxyl functionalities.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium on carbon) for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include deprotected L-alanine derivatives, oxidized benzyloxy compounds, and substituted analogs with various functional groups .
Scientific Research Applications
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine is widely used in scientific research, particularly in the following fields:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In studies involving enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the development of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialized chemicals and materials for research and development.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy groups serve as protective functionalities that can be selectively removed to expose the active sites of the compound. This allows for precise control over its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-alanine: Similar in structure but lacks the benzyloxy group on the amino functionality.
N-Benzyloxycarbonyl-D,L-alanine: A racemic mixture with both D- and L-alanine isomers.
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine: A racemic mixture of the compound with both D- and L-alanine isomers.
Uniqueness
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine is unique due to its specific configuration and the presence of benzyloxy groups on both the amino and carbonyl functionalities. This dual protection allows for selective deprotection and functionalization, making it a valuable tool in synthetic chemistry and proteomics research .
Properties
IUPAC Name |
(2S)-3-(phenylmethoxyamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-17(22)16(11-19-25-13-15-9-5-2-6-10-15)20-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVEYKTTRBOEA-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CNOCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CNOCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461063 | |
Record name | 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337368-14-6 | |
Record name | 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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